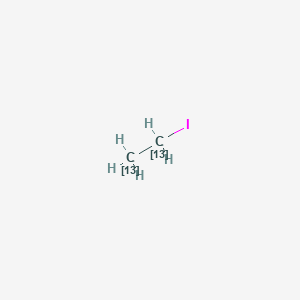
Iodoethane-13C2
Overview
Description
Iodoethane-13C2, also known as 2-iodoethane-13C2, is a halogenated hydrocarbon with a molecular formula of C2H5I13C. It is an isotopically labeled analogue of iodoethane, which is a colorless, volatile, and flammable liquid. This compound is an important organic compound used in various scientific research applications, including organic synthesis, chromatography, and spectroscopy. It is also used as a reagent in the synthesis of other compounds, such as peptides, amino acids, and nucleotides.
Scientific Research Applications
1. Polymer Synthesis
The application of Iodoethane-13C2 in polymer synthesis is demonstrated in the study of hyperbranched aliphatic polyethers. Researchers used anionic polymerization and 13C NMR spectroscopy to characterize molecular weights and polydispersities of the polyols formed, showing good agreement with theoretical models (Sunder, Hanselmann, Frey, & Mülhaupt, 1999).
2. Meteorite Analysis
This compound has been utilized in the study of meteoritic insoluble organic matter (IOM) using carbon X-ray Absorption Near Edge Structure (XANES) spectroscopy and solid-state 13C NMR. These studies provide insights into the chemical and thermal history of meteoritic parent bodies (Cody et al., 2008).
3. Organic Chemistry
In the field of organic chemistry, the study of 13C-labeled chloro-, bromo-, and iodo-lithium carbenoids showcases the application of this compound. These studies provide valuable insights into the electronic structures and reactions of these compounds (Scebach, Siegel, Gabriel, & Hässig, 1980).
4. Biopolymer Studies
Research into the molecular architecture of lime fruit cuticle utilized this compound as part of the chemical deprotecting process. This study employed multidimensional NMR and mass spectrometry for the characterization of insoluble biopolymers (Ray, Chen, & Stark, 1998).
5. Photocatalysis
The compound iodo-BODIPY, which is related to this compound, has been investigated for its potential in visible-light-driven photocatalysis. These studies highlight the efficiency and photostability of such compounds in oxidative reactions (Li et al., 2013).
6. Gas Chromatography
In gas chromatography, porous organic cages, including those synthesized using this compound, have been explored for their effectiveness in separating complex mixtures. This application demonstrates the compound's role in advancing chromatographic techniques (Kewley et al., 2015).
7. Extraterrestrial Organic Matter Study
Solid-state NMR spectroscopy using this compound has been employed to analyze the insoluble organic matter in meteorites. This research aids in understanding the molecular and isotopic diversity of extraterrestrial organic solids (Cody et al., 2011).
Mechanism of Action
Target of Action
Iodoethane-13C2, also known as Ethyl-13C2 iodide, is a chemical compound used in various scientific research
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, this compound is stored at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Iodoethane-13C2 plays a significant role in various biochemical reactions, particularly in the study of metabolic flux and enzyme kinetics. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many substrates. The interaction between this compound and these enzymes often involves the formation of reactive intermediates that can be traced using mass spectrometry due to the distinct isotopic signature of carbon-13 .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can be used to trace the incorporation of carbon atoms into cellular metabolites, providing insights into metabolic pathways and fluxes. Additionally, this compound has been shown to affect the expression of genes involved in metabolic regulation and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other substrates. Additionally, the incorporation of carbon-13 into metabolites allows for the tracking of metabolic changes and the identification of specific metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can lead to the formation of reactive intermediates that may affect cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its impact on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to trace metabolic pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including respiratory irritation and potential genetic defects. These adverse effects highlight the importance of carefully controlling the dosage in experimental studies to avoid toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis of various biomolecules. The compound can be metabolized by enzymes such as glutaminase, which converts it to glutamate and subsequently to α-ketoglutarate. This metabolic conversion allows for the incorporation of carbon-13 into TCA cycle intermediates, providing valuable information on metabolic flux and pathway dynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications or targeting signals. This localization is crucial for its role in metabolic reactions and the tracing of metabolic pathways within different cellular organelles .
Properties
IUPAC Name |
iodo(1,2-13C2)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTICUPFWKNHNG-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445966 | |
| Record name | Iodoethane-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.951 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34189-74-7 | |
| Record name | Iodoethane-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34189-74-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


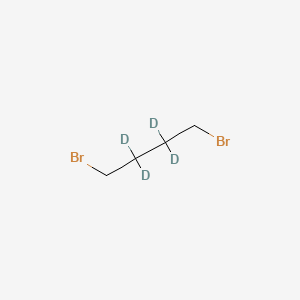
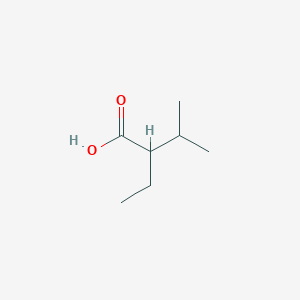
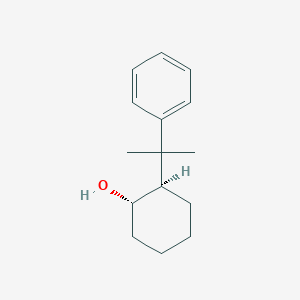

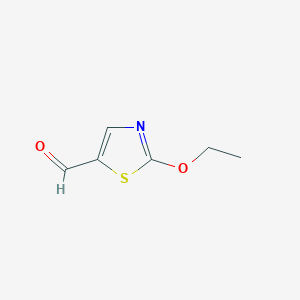


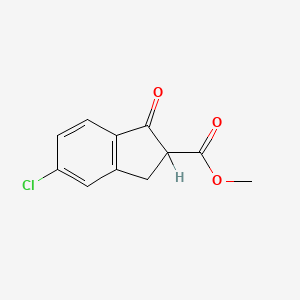
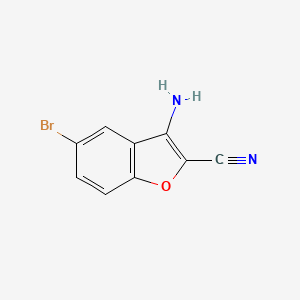
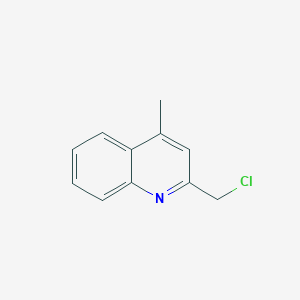
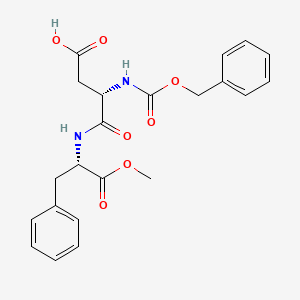
![Tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B1610149.png)
